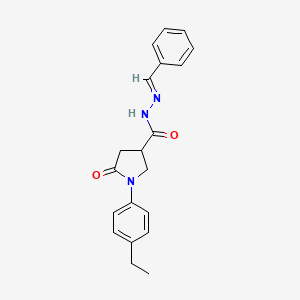
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry as a performance-enhancing drug. In
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in cells. This activation leads to the upregulation of genes involved in lipid metabolism and energy expenditure. It also increases the expression of genes involved in mitochondrial biogenesis, which enhances the capacity for oxidative metabolism. These effects result in improved insulin sensitivity, increased endurance, and fat burning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide have been extensively studied. It has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. It also improves glucose uptake and utilization in skeletal muscle, which leads to improved insulin sensitivity. Additionally, it has been shown to increase endurance and reduce fatigue in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments include its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It can also be used to investigate the role of PPARδ in metabolic and cardiovascular diseases. However, the limitations of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide include its potential side effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications for metabolic and cardiovascular diseases in humans. Another direction is to explore its effects on mitochondrial function and oxidative metabolism. Additionally, further research could be conducted to investigate its potential as a performance-enhancing drug and its effects on athletic performance.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic drug that has been extensively studied for its potential therapeutic applications and performance-enhancing effects. Its mechanism of action involves the activation of the PPARδ receptor, which leads to improved insulin sensitivity, increased endurance, and fat burning. While it has advantages for lab experiments, careful dosing and administration are necessary due to its potential side effects. Future research directions include investigating its potential therapeutic applications in humans, exploring its effects on mitochondrial function, and investigating its use as a performance-enhancing drug.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with sodium hydride and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetone. The intermediate is then reacted with 3-methoxyaniline in the presence of acetic acid and sodium acetate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. Additionally, it has been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure. In the fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-8-14(6-7-15(11)17)21-10-16(19)18-12-4-3-5-13(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNJEXZIACVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)

